molecular formula C11H19Cl2N3O2 B1448192 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride CAS No. 1432678-01-7

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride

Cat. No.: B1448192
CAS No.: 1432678-01-7
M. Wt: 296.19 g/mol
InChI Key: YRCMDIZCBFABHP-UHFFFAOYSA-N
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Description

The compound “3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H17N3O2.2ClH/c1-11(2,10(15)16)8-13-5-6-14-4-3-12-9(14)7-13;;/h3-4H,5-8H2,1-2H3,(H,15,16);2*1H . This indicates that the compound has a molecular weight of 296.2 .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s IUPAC name is 3-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid dihydrochloride .

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Research has emphasized the importance of the imidazo[1,2-b]pyridazine scaffold, an analogue to the compound of interest, in medicinal chemistry. Imidazo[1,2-b]pyridazine is recognized for its diverse therapeutic applications, owing to its role as a successful kinase inhibitor and the basis for exploring new derivatives for potential medical use. The structure-activity relationships (SAR) of this scaffold are extensively reviewed, guiding the development of compounds with improved pharmacokinetics and efficacy (Garrido et al., 2021).

Pyrazole Derivatives and Their Synthesis

Pyrazole scaffolds, closely related to the chemical structure , play a critical role in the synthesis of biologically active compounds. These derivatives are known for their wide-ranging biological activities, including anticancer, analgesic, and anti-inflammatory effects. The synthesis techniques for pyrazole-appended heterocycles offer valuable strategies for creating novel bioactive agents (Dar & Shamsuzzaman, 2015).

Heterocyclic N-oxide Molecules in Drug Development

The utility of heterocyclic N-oxide derivatives in organic synthesis and drug development is notable, with applications extending to metal complexes formation, catalysts design, and medicinal applications. These compounds, including those derived from imidazole and pyrazine, demonstrate significant anticancer, antibacterial, and anti-inflammatory activities, highlighting the versatility of heterocyclic scaffolds in pharmaceutical research (Li et al., 2019).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, which share a part of the chemical structure with the compound of interest, have been reviewed for their antitumor activity. The research on bis(2-chloroethyl)amino derivatives of imidazole and related structures has provided insights into their potential as new antitumor drugs, showcasing the biological relevance of imidazole-based compounds (Iradyan et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Properties

IUPAC Name

3-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2,2-dimethylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.2ClH/c1-11(2,10(15)16)8-13-5-6-14-4-3-12-9(14)7-13;;/h3-4H,5-8H2,1-2H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCMDIZCBFABHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN2C=CN=C2C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
Reactant of Route 3
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
Reactant of Route 4
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride

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